Nitrosylsulfuric acid

Vue d'ensemble

Description

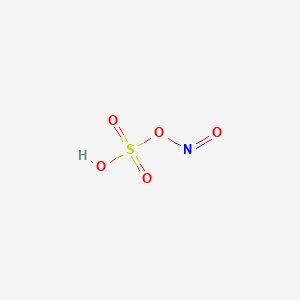

Nitrosylsulfuric acid (NOHSO₄), also known as nitrosonium bisulfate, is an inorganic compound formed by the combination of sulfuric acid (H₂SO₄) and nitrous acid (HNO₂). Its molecular formula is HNO₅S, with a molecular weight of 127.08 g/mol . It exists as a pale-yellow crystalline solid, soluble in concentrated sulfuric acid and fuming nitric acid, but decomposes in water to release sulfuric acid, nitrous acid, and toxic nitrogen oxides (NO, NO₂) .

Synthesis: Industrially, NOHSO₄ is produced by dissolving sodium nitrite (NaNO₂) in cold concentrated sulfuric acid or by reacting sulfur dioxide (SO₂) with fuming nitric acid at temperatures below 5°C .

Activité Biologique

Nitrosylsulfuric acid (NSA), a compound formed by the reaction of sulfur dioxide and nitric acid in concentrated sulfuric acid, has garnered attention for its biological activity. This article explores its synthesis, mechanisms of action, biological effects, and potential applications in medicinal chemistry.

Synthesis of this compound

This compound is synthesized through various methods, primarily involving the reaction of sulfur dioxide (SO₂) with nitric acid (HNO₃) in a concentrated sulfuric acid medium. The reaction conditions significantly impact the yield and stability of NSA. For instance, maintaining a specific H₂O to SO₂ ratio is crucial for optimizing yields, which can reach up to 85% under ideal conditions .

Table 1: Summary of Synthesis Conditions and Yields

| Method | SO₂ Flow Rate (mL/min) | H₂O to SO₂ Ratio | Maximum Yield (%) |

|---|---|---|---|

| Neat reaction with fuming HNO₃ | 0.75 | <1.7 | 85 |

| Reaction in concentrated H₂SO₄ | Variable | >1.7 | 55 |

The biological activity of this compound can be attributed to its ability to release nitric oxide (NO) upon decomposition. Nitric oxide is a critical signaling molecule involved in various physiological processes, including vasodilation and neurotransmission. NSA can interact with cellular components, leading to the modulation of inflammatory responses and potential cytotoxic effects against certain pathogens.

Case Study: Anti-Inflammatory Properties

Research indicates that NSA possesses anti-inflammatory properties by inhibiting the inducible nitric oxide synthase (iNOS) enzyme, which is responsible for excessive NO production during inflammation. This inhibition can mitigate chronic inflammatory conditions such as obesity and metabolic syndrome .

Biological Effects

The biological effects of this compound are diverse, encompassing antimicrobial, anti-inflammatory, and potential anticancer activities:

- Antimicrobial Activity : NSA has demonstrated effectiveness against various bacterial strains, likely due to its ability to disrupt microbial membranes and interfere with metabolic processes.

- Anti-Inflammatory Effects : By modulating the activity of pro-inflammatory cytokines such as TNF-α and IL-1β, NSA may reduce inflammation-related tissue damage .

- Potential Carcinogenicity : There are concerns regarding the carcinogenic potential of NSA due to its reactive nature and ability to form nitrosamines, which are known carcinogens .

Research Findings

Recent studies have highlighted the dual nature of this compound's biological activity. While it exhibits beneficial pharmacological effects, its toxicity profile necessitates careful consideration in therapeutic applications.

Table 2: Summary of Biological Activities

Applications De Recherche Scientifique

Applications in Organic Synthesis

Nitrosation Reactions:

Nitrosylsulfuric acid is primarily used for nitrosation reactions, where it introduces nitroso groups into organic compounds. This reaction is crucial for synthesizing nitrosamines, which are important intermediates in the production of pharmaceuticals and agrochemicals . The ability to perform nitrosation under mild conditions enhances its utility in synthetic organic chemistry.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Applications |

|---|---|---|

| Nitrosation | Introduction of NO group into organic substrates | Synthesis of nitrosamines |

| Diazotization | Formation of diazonium salts from amines | Dye manufacturing, pharmaceuticals |

| Acylarylnitrosamine | Reaction with acylarylamines | Production of fine chemicals |

Industrial Applications

Production of Caprolactam:

One notable industrial application of this compound is in the synthesis of caprolactam from hexahydrobenzoic acid. This process highlights NOSO₃H's role as an intermediate that facilitates the conversion of feedstock into valuable chemical products . Caprolactam is a precursor for nylon-6, making this application particularly significant in the textile industry.

Table 2: Process Summary for Caprolactam Production

| Step | Description | Yield (%) |

|---|---|---|

| Reaction with NOSO₃H | Hexahydrobenzoic acid reacts with NOSO₃H | 85-90 |

| Purification | Separation and purification of caprolactam | >95 |

Safety and Handling Considerations

While this compound is valuable for its reactivity, it also poses safety risks due to its potential to release toxic gases during reactions. Proper handling protocols must be established to mitigate risks associated with its use. For example, maintaining low temperatures during synthesis can prevent hazardous reactions .

Case Studies and Research Findings

Case Study: Oleum Release Incident

A relevant case study highlighted the importance of safety measures when handling reactive chemicals like this compound. An incident involving oleum release demonstrated the need for stringent safety protocols to prevent uncontrolled reactions that could lead to environmental hazards and health risks .

Research Findings: Continuous Synthesis

Recent studies have focused on optimizing the continuous synthesis of this compound using rotating packed bed reactors. This method enhances efficiency and yield while minimizing waste, showcasing advancements in chemical engineering that improve industrial applications .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing high-purity nitrosylsulfuric acid, and how do reaction variables influence yield?

this compound is typically synthesized via two primary routes: (1) dissolving sodium nitrite in cold concentrated sulfuric acid (≤5°C) to minimize side reactions, or (2) reacting sulfur dioxide with cold fuming nitric acid to avoid nitrite contamination . Key variables include temperature control (critical to prevent decomposition) and sulfuric acid concentration (≥90% minimizes hydrolysis). Purity is assessed via titration with standardized bases or spectroscopic methods (e.g., FTIR for NO⁺ signatures) .

Q. How should this compound be handled to ensure stability during storage and experimental use?

The compound hydrolyzes in water, releasing NOₓ gases (e.g., NO, NO₂) and sulfuric acid. Store in anhydrous sulfuric acid solutions at 0–5°C to suppress decomposition . For experimental use, pre-cool glassware and avoid aqueous environments. Decomposition pathways under thermal or hydrolytic conditions include:

| Condition | Reaction | Products |

|---|---|---|

| Steam | 2H₂SO₄ + H₂O → H₂SO₄ + NO + NO₂ | NO, NO₂, H₂SO₄ |

| Heat | HNO₃ + H₂O → HNO₂ + H₂O | HNO₂ (unstable) |

Q. What is the role of this compound in the Sandmeyer reaction, and how do stoichiometric ratios affect diazonium salt formation?

It facilitates diazotization of aromatic amines by generating the nitrosonium ion (NO⁺), which reacts with primary amines to form diazonium salts. Optimal stoichiometry (1:1 amine to NOHSO₄) ensures complete conversion, while excess acid minimizes side reactions (e.g., sulfonation). Reaction progress is monitored via UV-Vis spectroscopy for diazonium intermediate detection .

Advanced Research Questions

Q. What advanced analytical methods are used to quantify this compound in complex acid mixtures (e.g., HNO₃-H₂SO₄-H₂O)?

Potentiometric titration with ferrous sulfate (acidic conditions) selectively reduces NO⁺ to NO, enabling quantification via gas volumetry . Alternatively, HPLC with UV detection (λ = 300–350 nm) separates this compound from co-existing acids, validated against standards with <5% relative error .

Q. How can modern spectroscopic techniques resolve structural ambiguities in this compound?

X-ray crystallography confirms its ionic structure (NO⁺HSO₄⁻) in solid state, while Raman spectroscopy identifies ν(NO⁺) bands at 2200–2300 cm⁻¹ . Computational studies (DFT) further validate bond angles and charge distribution, resolving historical debates about its nitrogen oxidation state .

Q. What are the kinetic parameters for this compound decomposition under varying steam and temperature conditions?

Decomposition follows pseudo-first-order kinetics in steam-rich environments. At 80°C, the rate constant (k) is 1.2 × 10⁻³ s⁻¹, with activation energy (Eₐ) of 45 kJ/mol derived from Arrhenius plots. Gas-phase NO/NO₂ ratios shift from 1:1 at 50°C to 1:2 at 100°C due to HNO₂ disproportionation .

Q. How does this compound participate in caprolactam synthesis, and what intermediates govern reaction efficiency?

In cyclohexanecarboxylic acid conversion to caprolactam, this compound mediates nitrosation, forming a nitoso intermediate that undergoes Beckmann rearrangement. Reaction efficiency (>90%) depends on H₂SO₄ concentration (≥85%) to stabilize intermediates and suppress byproducts (e.g., cyclohexene derivatives) .

Q. Methodological Best Practices

Q. What safety protocols are critical when working with this compound in laboratory settings?

Use fume hoods with NOₓ scrubbers, wear acid-resistant PPE (e.g., neoprene gloves), and neutralize spills with cold sodium bicarbonate. Emergency response guidelines classify it as a Class 8 corrosive (UN 2308) with immediate hazards including severe burns and toxic gas release .

Comparaison Avec Des Composés Similaires

Nitrosyl Chloride (NOCl)

Chemical Properties: Gas at room temperature, molecular formula NOCl. Applications: Used in nitrosation and chlorination reactions. Generated in situ from NOHSO₄ and HCl . Key Differences:

- Physical State: NOCl is gaseous, enabling use in gas-phase reactions, while NOHSO₄ is solid/solution-based.

- Stability: NOCl is moisture-sensitive and requires careful handling, whereas NOHSO₄ is stabilized in concentrated H₂SO₄ .

Nitrosonium Tetrafluoroborate (NOBF₄)

Chemical Properties: Stable crystalline solid, formula NOBF₄. Applications: Nitrosonium source in non-aqueous solvents (e.g., acetonitrile) for diazotization. Key Differences:

- Solvent Compatibility: NOBF₄ is preferred in organic solvents where sulfate ions (from NOHSO₄) might interfere.

- Reactivity: Less corrosive than NOHSO₄ but requires anhydrous conditions .

Nitrous Acid (HNO₂)

Chemical Properties: Weak, unstable acid, typically generated in situ from NaNO₂ and HCl. Applications: Diazotization of aromatic amines. Key Differences:

- Stability: HNO₂ decomposes rapidly at room temperature, while NOHSO₄ offers controlled release of nitrosonium ions (NO⁺) in acidic media .

Sulfuric Acid (H₂SO₄)

Role: Acts as both a reactant and solvent for NOHSO₄. Key Differences:

- Functionality: H₂SO₄ serves as a dehydrating agent, while NOHSO₄ introduces nitrosonium ions for nitrosation .

Data Tables

Table 1: Comparative Properties of Nitrosylsulfuric Acid and Analogues

| Compound | Formula | Physical State | Stability | Key Applications |

|---|---|---|---|---|

| This compound | NOHSO₄ | Crystalline | Stable in H₂SO₄; hydrolyzes in H₂O | Diazotization, pharmaceuticals |

| Nitrosyl chloride | NOCl | Gas | Moisture-sensitive | Chlorination, nitrosation |

| Nitrosonium tetrafluoroborate | NOBF₄ | Crystalline | Stable in dry solvents | Non-aqueous diazotization |

| Nitrous acid | HNO₂ | Aqueous solution | Decomposes rapidly | Diazotization (limited to acidic media) |

Table 2: Industrial Market Data (2023–2031)

| Compound | Market Size (2023) | Projected CAGR | Key Drivers |

|---|---|---|---|

| This compound | $100 Billion | 5% | Demand for dyes, pharmaceuticals |

| Nitrosyl chloride | N/A | N/A | Specialty chemical synthesis |

Propriétés

IUPAC Name |

nitroso hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HNO5S/c2-1-6-7(3,4)5/h(H,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTGUFBGYOIUFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HNO5S, NOHSO4 | |

| Record name | NITROSYLSULFURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrosylsulfuric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Nitrosylsulfuric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30889380 | |

| Record name | Nitrosylsulfuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30889380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Shipped in solution with sulfuric acid (solutions are usually 40% nitrosylsulfuric acid and 54% sulfuric acid (Hawley)). Solution is a straw-colored oily liquid with a sharp odor. When pure, a crystalline solid decomposing at 73 °C. Very irritating to skin and eyes. Used to make dyes and other chemicals., Liquid, Solid; [Merck Index] Sulfuric acid solution: Straw-colored liquid with a sharp odor; [CAMEO] Light yellow crystals; [Sigma-Aldrich MSDS], Solid | |

| Record name | NITROSYLSULFURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid, anhydride with nitrous acid (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrosylsulfuric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19050 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Nitrosylsulfuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034828 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7782-78-7 | |

| Record name | NITROSYLSULFURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrosylsulfuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7782-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrosylsulfuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, anhydride with nitrous acid (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrosylsulfuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30889380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitrosylsulphuric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROSYLSULFURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40K942UPM8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nitrosylsulfuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034828 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

73.5 °C | |

| Record name | Nitrosylsulfuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034828 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.